molecular formula C19H28FN3O4S B4909299 1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide

Cat. No.: B4909299
M. Wt: 413.5 g/mol
InChI Key: BQPOFTOGAFDLFH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C15H21FN2O5S2 . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, a morpholine ring, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O4S/c20-17-2-4-18(5-3-17)28(25,26)23-10-6-16(7-11-23)19(24)21-8-1-9-22-12-14-27-15-13-22/h2-5,16H,1,6-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPOFTOGAFDLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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